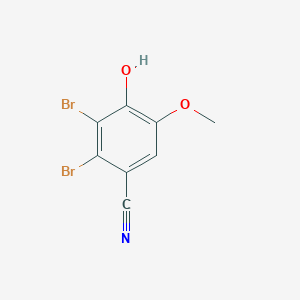

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2 . It is a white to pale cream powder .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile consists of a benzene ring substituted with two bromine atoms, a hydroxy group, a methoxy group, and a nitrile group . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a white to pale cream powder . It has a melting point between 215.5-221.5°C . The compound has a molecular weight of 306.9388 .Applications De Recherche Scientifique

Herbicide Resistance and Plant Engineering

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, a derivative of bromoxynil, has been explored in the context of herbicide resistance. A study detailed how transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor in plants (Stalker, McBride, & Malyj, 1988). This work suggests potential applications in developing crop varieties resistant to certain herbicides.

Biotransformation and Environmental Impact

Research has investigated the biotransformation of bromoxynil under various anaerobic conditions, highlighting its degradation in different environmental contexts (Knight, Berman, & Häggblom, 2003). This study provides insights into the environmental fate of such compounds and their potential impact on ecosystems.

Corrosion Inhibition

A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, which are related to 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, demonstrated their effectiveness as corrosion inhibitors for metals. This indicates potential applications in protecting industrial materials from corrosion (Verma, Quraishi, & Singh, 2015).

Metabolism by Soil Microorganisms

Another study focused on the metabolism of bromoxynil by soil microorganisms, shedding light on the ecological interactions and the potential for bioremediation (McBride, Kenny, & Stalker, 1986). Understanding how these compounds are broken down by microorganisms is crucial for assessing their environmental impact.

Photodegradation Studies

The effects of various ions on the photodegradation rate of bromoxynil in water solutions were investigated, providing valuable information on how this compound behaves under different chemical conditions (Kochany, 1992). Such studies are important for understanding the persistence and breakdown of these chemicals in natural water bodies.

Propriétés

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXJJROPWYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2839617.png)

![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)